molecular formula C10H16N2 B2366229 5-(Pyridin-3-yl)pentan-2-amine CAS No. 111848-81-8

5-(Pyridin-3-yl)pentan-2-amine

Cat. No.: B2366229
CAS No.: 111848-81-8
M. Wt: 164.252
InChI Key: FVWVJTJAALVOQO-UHFFFAOYSA-N
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Description

“5-(Pyridin-3-yl)pentan-2-amine” is a chemical compound with the molecular formula C10H16N2 . It is also known by other names such as “(S)-2-Amino-5-(3-pyridyl)pentane” and "(2S)-5-pyridin-3-ylpentan-2-amine" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine has been synthesized via cyclization of nicotinoyl-N-phenylhydrazine carbothioamide assisted by Mn(OAc)2·4H2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a pentan-2-amine chain . The InChI code for this compound is "InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m0/s1" .

Scientific Research Applications

Heterocyclic Synthesis and Derivative Formation

5-(Pyridin-3-yl)pentan-2-amine and its derivatives have been utilized in the synthesis of various heterocyclic compounds. Studies have shown their role in forming pyridine-2(1H)-thione and various nitrogen or sulfur heterocyclic derivatives (Elneairy, 2010). Additionally, they are instrumental in the one-step synthesis of pyrazolo[3,4-b]pyridines, indicating their utility in producing functionalized products with acetyl and carboxyl groups (Charris-Molina et al., 2017).

Catalysis and Reaction Mechanisms

Research involving this compound includes its application in catalytic processes. For instance, in the vapor-phase catalytic dehydration of 5-amino-1-pentanol, rare earth oxides have been shown to effectively convert it to 4-penten-1-amine, demonstrating the compound's relevance in catalysis (Ohta, Yamada, & Sato, 2016).

Pharmaceutical and Biological Applications

Synthesis of novel cage quaternary salts via nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane has been explored, involving tertiary amines and pyridines, which could include this compound (Adcock & Gakh, 1992). This research potentially relates to the synthesis of bioactive compounds. Moreover, the compound has been involved in the synthesis and evaluation of anticancer agents like oxadiazoles, thiadiazoles, and triazoles (Abdo & Kamel, 2015).

Structural and Coordination Chemistry

The compound has been used in synthesizing metal–organic coordination polymers with multiple chiral centers, demonstrating its utility in creating complex and potentially functional molecular structures (Yang et al., 2011).

Synthetic Chemistry Applications

Studies also highlight its use in synthetic chemistry, such as in the preparation of derivatives of ε-aminocaproic and γ-aminobutyric acid, where it's modified with a pyridin-2-yl substituent (Shilin, Voitenko, & Nechai, 2019).

Properties

IUPAC Name

5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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